(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate
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Overview
Description
(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves a multi-step process:
Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acrylamide Formation: The acrylamide moiety is introduced via a reaction between an acrylate and an amine.
Piperidine Derivative Synthesis: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final compound is obtained by coupling the furan-acrylamide derivative with the piperidine carboxylate under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring structure.
Acrylamide Derivatives: Compounds such as N-phenylacrylamide and N-methylacrylamide have similar acrylamide functionalities.
Piperidine Derivatives: Compounds like piperidine-1-carboxylic acid and piperidine-4-carboxylic acid share the piperidine ring structure.
Uniqueness
(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate is unique due to its combination of these three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
phenyl 4-[[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(7-6-17-10-13-25-15-17)21-14-16-8-11-22(12-9-16)20(24)26-18-4-2-1-3-5-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,21,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQTUTYVAIXGIN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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